molecular formula C28H28N4O2 B2585758 1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1251709-58-6

1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide

Cat. No.: B2585758
CAS No.: 1251709-58-6
M. Wt: 452.558
InChI Key: UMIHFIJSDMJSDQ-UHFFFAOYSA-N
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Description

1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and phenylmethyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamido and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole core.

    Metronidazole: An antimicrobial agent with an imidazole structure.

Uniqueness

1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazole derivatives .

Properties

IUPAC Name

1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-19(2)22-10-14-25(15-11-22)31-28(34)26-17-32(18-29-26)16-21-6-12-24(13-7-21)30-27(33)23-8-4-20(3)5-9-23/h4-15,17-19H,16H2,1-3H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIHFIJSDMJSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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